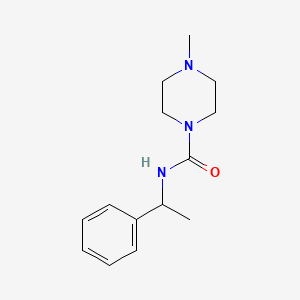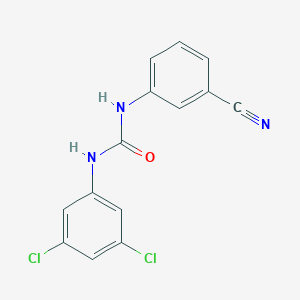
2-(Azepan-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azepan-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone, commonly known as ABPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABPE is a synthetic compound that belongs to the class of alpha-2 adrenergic receptor agonists.
Wirkmechanismus
ABPE acts as an alpha-2 adrenergic receptor agonist, which means it binds to and activates these receptors. Alpha-2 adrenergic receptors are found in various parts of the body, including the brain, spinal cord, and peripheral tissues. Activation of these receptors leads to a decrease in the release of neurotransmitters such as norepinephrine and dopamine, resulting in sedation, analgesia, and anxiolysis.
Biochemical and Physiological Effects:
ABPE has been shown to have various biochemical and physiological effects. It has been found to decrease the release of norepinephrine and dopamine in the brain, resulting in sedation and analgesia. ABPE has also been shown to decrease heart rate and blood pressure, which is beneficial in the treatment of hypertension. Additionally, ABPE has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
ABPE has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities. The purity and yield of ABPE can be controlled by using different reaction conditions. ABPE is also stable and has a long shelf life. However, there are some limitations to using ABPE in lab experiments. The compound is expensive, which can limit its use in large-scale studies. Additionally, ABPE has a narrow therapeutic window, which means the dose needs to be carefully controlled to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on ABPE. One area of interest is the potential use of ABPE in the treatment of depression and anxiety. ABPE has been shown to have anxiolytic and sedative properties, which could be beneficial in the treatment of these disorders. Another area of interest is the potential use of ABPE in the treatment of neuropathic pain. ABPE has been shown to have analgesic properties, which could be beneficial in the treatment of this condition. Additionally, further research is needed to understand the long-term effects of ABPE on the body and to develop more efficient synthesis methods for the compound.
Conclusion:
ABPE is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been investigated for its anxiolytic, sedative, and analgesic properties and has shown promising results in animal models. ABPE acts as an alpha-2 adrenergic receptor agonist, which leads to sedation, analgesia, and anxiolysis. The compound has several advantages for lab experiments, including its stability and ease of synthesis, but also has some limitations, including its narrow therapeutic window. Future research on ABPE could lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of ABPE involves the reaction between 4-benzylpiperidine and 2-azepanone in the presence of a catalyst. The reaction proceeds through an N-alkylation mechanism, resulting in the formation of ABPE. The purity and yield of ABPE can be improved by using different solvents, catalysts, and reaction conditions.
Wissenschaftliche Forschungsanwendungen
ABPE has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic, sedative, and analgesic properties. ABPE has also been investigated for its potential use in the treatment of depression, anxiety, and neuropathic pain. The compound has been tested in animal models and has shown promising results.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c23-20(17-21-12-6-1-2-7-13-21)22-14-10-19(11-15-22)16-18-8-4-3-5-9-18/h3-5,8-9,19H,1-2,6-7,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVGYGNRMXUYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea](/img/structure/B6636447.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B6636448.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636457.png)
![N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B6636470.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636479.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)

![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)